Cas no 2229108-28-3 (1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine)

1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine
- EN300-1755640
- 2229108-28-3
- 1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine
-
- インチ: 1S/C10H14N2O/c1-13-9-4-8(6-12-7-9)5-10(11)2-3-10/h4,6-7H,2-3,5,11H2,1H3
- InChIKey: LZMRGBSTMZFVRM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=CC(=C1)CC1(CC1)N
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 48.1Ų
1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755640-0.05g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1755640-10.0g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1755640-1g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1755640-0.5g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1755640-0.1g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1755640-2.5g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1755640-5.0g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1755640-0.25g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1755640-1.0g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1755640-5g |
1-[(5-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
2229108-28-3 | 5g |
$3770.0 | 2023-09-20 |
1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229108-28-3 and Product Name: 1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine
The compound identified by the CAS number 2229108-28-3 and the product name 1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a cyclopropan ring fused with a 5-methoxypyridine moiety, has garnered attention due to its unique structural and functional properties. The presence of these specific structural elements not only contributes to its distinct chemical behavior but also opens up diverse possibilities for its application in drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 5-methoxypyridine component, in particular, is known for its role as a pharmacophore in various bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for developing drugs with enhanced efficacy and selectivity. The integration of this moiety with a cyclopropan ring introduces additional complexity, which can influence both the metabolic stability and pharmacokinetic properties of the compound.
The cyclopropan ring is another critical structural feature that contributes to the compound's potential utility. Cyclopropane derivatives are renowned for their strained three-membered ring structure, which can lead to unique reactivity and binding interactions. This strain can be exploited to enhance binding affinity or to modulate specific biological pathways. In the context of drug development, such structural features can be leveraged to design molecules that exhibit improved pharmacological profiles compared to their linear or branched counterparts.
Current studies in the field of cheminformatics have demonstrated that molecules incorporating both 5-methoxypyridine and cyclopropan moieties often exhibit promising biological activity. For instance, recent publications have shown that derivatives of this class can interact with targets involved in inflammatory responses, neurodegenerative diseases, and cancer. The compound with CAS No. 2229108-28-3 is no exception, and preliminary in vitro studies suggest that it may possess therapeutic potential in these areas.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the ingenuity of modern pharmaceutical research. The introduction of the 5-methoxypyridin-3-yl group requires precise functionalization of the pyridine ring, while the attachment of the methylcyclopropan-1-amine moiety demands careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules efficiently, enabling researchers to explore their full potential.
In terms of pharmacological evaluation, the compound has been subjected to various assays to assess its interaction with biological targets. Initial results indicate that it exhibits moderate affinity for certain enzymes and receptors, suggesting that it may have therapeutic relevance. Further studies are ongoing to elucidate its exact mechanism of action and to identify any potential off-target effects. These investigations are crucial for understanding how the compound functions at a molecular level and for guiding its development into a viable drug candidate.
The role of computational modeling in drug discovery cannot be overstated. By leveraging tools such as molecular docking and quantum mechanical calculations, researchers can predict how this compound interacts with biological targets before conducting expensive wet-lab experiments. These computational approaches have proven particularly valuable for analyzing complex molecules like this one, where traditional experimental methods may be time-consuming or resource-intensive.
The environmental impact of pharmaceutical development is also a growing concern. The synthesis and application of novel compounds must be balanced with considerations for sustainability and ecological safety. Fortunately, advancements in green chemistry have provided tools for designing synthetic routes that minimize waste and reduce environmental impact. The production process for 1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine, while still under optimization, incorporates principles of sustainable chemistry to ensure responsible manufacturing practices.
Future directions for research on this compound include exploring its potential as an intermediate in larger synthetic schemes and investigating its behavior in preclinical models. By studying its pharmacokinetic properties, researchers can gain insights into how it is processed within an organism, which is essential for determining appropriate dosing regimens and minimizing side effects.
The integration of interdisciplinary approaches—combining organic chemistry, computational biology, pharmacology, and environmental science—has been instrumental in advancing our understanding of this molecule. Such collaborative efforts are necessary to fully realize the therapeutic potential of compounds like 1-(5-methoxypyridin-3-yl)methylcyclopropan-1-amine and similar derivatives.
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